

isolation and purification of usaramine N-oxide from *Crotalaria pallida*

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Compound of Interest

Compound Name: *usaramine N-oxide*

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Isolating Usaramine N-oxide from *Crotalaria pallida*: A Technical Guide

This guide provides a comprehensive overview and a synthesized experimental protocol for the isolation and purification of **usaramine N-oxide** from the seeds of *Crotalaria pallida*. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. **Usaramine N-oxide**, a pyrrolizidine alkaloid found in *Crotalaria* species, is of significant interest due to the known biological activities, including the potential toxicity, of this class of compounds.[1][2]

The absolute configuration of **usaramine N-oxide** isolated from *Crotalaria pallida* seeds has been previously established through X-ray crystallography, confirming that the compound can be isolated in a pure, crystalline form.[3][4][5] This guide consolidates information from various studies on *Crotalaria* alkaloids to propose a robust methodology for its extraction and purification.

Chemical and Quantitative Data

Usaramine N-oxide is a macrocyclic diester pyrrolizidine alkaloid.[6] Its key chemical properties and the reported alkaloid content in *Crotalaria* seeds are summarized below for reference.

Table 1: Chemical Properties of **Usaramine N-oxide**

Property	Value	Source(s)
CAS Number	117020-54-9	[1][2][7]
Molecular Formula	C ₁₈ H ₂₅ NO ₇	[7][8]

| Molecular Weight | 367.4 g/mol |[6][7] |

Table 2: Quantitative Alkaloid Data from Crotalaria Species

Parameter	Plant Source	Value	Source(s)
Total Alkaloid Content (Usaramine + Usaramine N-oxide)	Crotalaria pallida seeds	0.18% (by dry weight)	[1][2]

| Example Crude Alkaloid Yield (Acidic Extraction) | Crotalaria cleomifolia seeds | 136 mg from 30 g of seed powder (approx. 0.45%) |[9][10] |

Experimental Protocols

The following sections detail a synthesized, step-by-step methodology for the isolation and purification of **usaramine N-oxide**. This protocol is based on established methods for pyrrolizidine alkaloid extraction from Crotalaria species and general principles of N-oxide purification.[10][11]

Plant Material Preparation

- **Collection and Drying:** Collect mature seeds from Crotalaria pallida. Dry the seeds thoroughly in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40°C) to prevent degradation of thermolabile compounds.
- **Grinding:** Grind the dried seeds into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

An acidic extraction method is recommended for the efficient recovery of polar pyrrolizidine alkaloid N-oxides.^[10]

- **Maceration:** Soak the powdered seeds (e.g., 100 g) in 95% ethanol or methanol acidified with 1M hydrochloric acid (HCl) at room temperature.^{[10][12]} A solvent-to-solid ratio of 10:1 (v/w) is suggested.
- **Extraction:** Stir the mixture for 24 hours.^[10] The process can be repeated three times with fresh solvent to ensure exhaustive extraction.
- **Filtration and Concentration:** Filter the combined extracts through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a viscous aqueous residue.
- **Acid-Base Liquid-Liquid Extraction:**
 - Dilute the aqueous residue with distilled water.
 - Wash the acidic aqueous solution with a non-polar solvent like dichloromethane to remove fats and other non-basic compounds. Discard the organic layer.
 - Adjust the pH of the aqueous layer to approximately 10 using a base, such as 20% ammonium hydroxide (NH₄OH).^[10]
 - Perform a liquid-liquid extraction of the basified solution with dichloromethane (e.g., 3 x 100 mL).^[10] The alkaloids will partition into the organic phase.
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.^[10]

Purification by Column Chromatography

The crude alkaloid extract is a complex mixture and requires chromatographic separation. Silica gel column chromatography is an effective method for this purpose.^[10]

- **Column Preparation:** Prepare a slurry of silica gel (e.g., 70-230 mesh) in dichloromethane and pack it into a glass column.
- **Sample Loading:** Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
- **Elution:** Elute the column with a gradient mobile phase of dichloromethane (DCM) and methanol (MeOH).^[10] A suggested gradient is as follows:
 - 100% DCM
 - DCM:MeOH (99:1 to 95:5)
 - DCM:MeOH (95:5 to 90:10)
 - Increase the polarity further if necessary. N-oxides are highly polar and may require a higher percentage of methanol for elution.^[11]
- **Fraction Collection:** Collect fractions of the eluate (e.g., 20 mL each).
- **Fraction Monitoring:** Analyze the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates. A mobile phase of dichloromethane:methanol (92:8) can be used for development.^[10] Visualize the spots under UV light and/or by using an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).
- **Pooling and Concentration:** Combine the fractions that contain the pure target compound (**usaramine N-oxide**). Evaporate the solvent to obtain the purified compound.

Purity Assessment and Characterization

The identity and purity of the isolated compound should be confirmed using modern analytical techniques. The following HPLC-MS/MS method, adapted from a validated procedure for quantifying **usaramine N-oxide**, is suitable for this purpose.^[7]

Table 3: Suggested HPLC-MS/MS Parameters for Analysis of **Usaramine N-oxide**

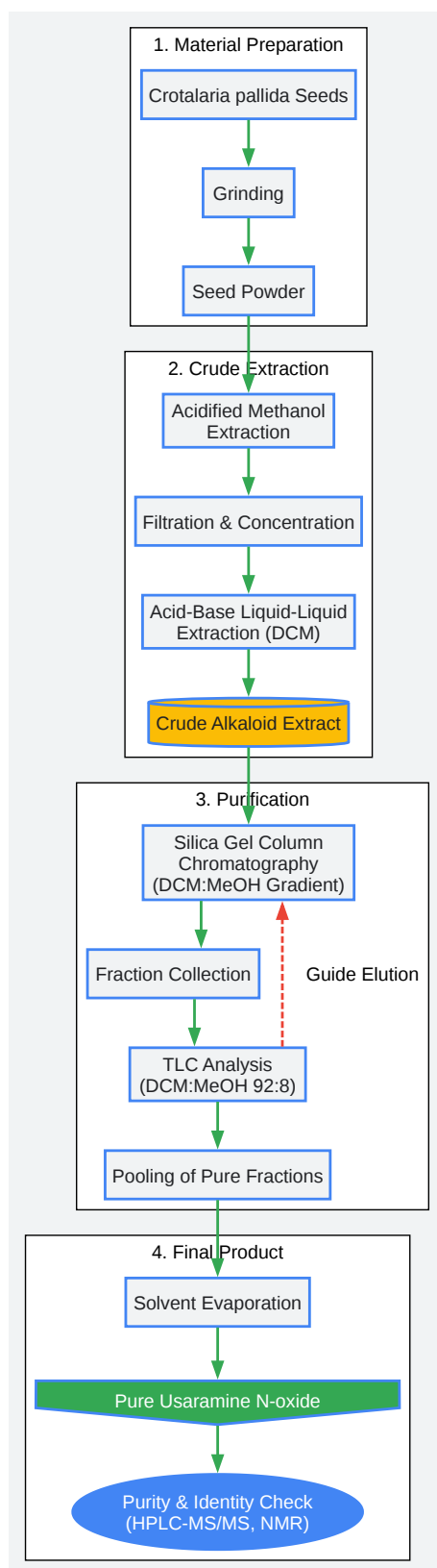
Parameter	Specification	Source
HPLC System	Waters ACQUITY UPLC or equivalent	[7]
Column	Waters ACQUITY BEH C18 (50 x 2.1 mm, 1.7 µm)	[7]
Column Temperature	45°C	[7]
Mobile Phase A	0.1% formic acid with 5 mM ammonium acetate in water	[7]
Mobile Phase B	0.1% formic acid in acetonitrile/methanol (9:1, v/v)	[7]
Flow Rate	0.5 mL/min	[7]
Injection Volume	1 µL	[7]
Gradient Elution	0-0.2 min, 10% B; 0.2-1.0 min, 10-60% B; 1.0-1.1 min, 60-95% B; 1.1-1.5 min, 95% B; followed by re-equilibration.	[7]

| Mass Spectrometer | Triple quadrupole or Ion Trap with ESI source [[7] |

Further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and comparison with published data.

Process Workflow

The overall process from plant material to pure compound is a chemical isolation pathway. It does not involve biological signaling pathways. The following diagram illustrates the logical workflow of the entire experimental procedure.



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Caption: Workflow for the isolation and purification of **usaramine N-oxide**.

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